molecular formula C11H9BrFNO2 B1413878 Ethyl 5-bromo-4-cyano-2-fluorophenylacetate CAS No. 1805596-01-3

Ethyl 5-bromo-4-cyano-2-fluorophenylacetate

Cat. No.: B1413878
CAS No.: 1805596-01-3
M. Wt: 286.1 g/mol
InChI Key: CNZOUBFZLIVXRX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a phenyl ring, which is attached to an ethyl ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-cyano-2-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of cyano and fluorine groups through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-cyano-2-fluorophenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, cyano, and fluorine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the cyano group can produce an amine.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-fluorophenylacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-cyano-2-fluorophenylacetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects. The exact pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

Ethyl 5-bromo-4-cyano-2-fluorophenylacetate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-2-cyano-5-fluorophenylacetate: Similar structure but with different positions of the substituents, leading to variations in chemical reactivity and biological activity.

    Ethyl bromodifluoroacetate: Contains bromine and fluorine but lacks the cyano group, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

ethyl 2-(5-bromo-4-cyano-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)5-7-3-9(12)8(6-14)4-10(7)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZOUBFZLIVXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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